4-Bromo-2-cyclopropylisoindolin-1-one

CDK2 Cell Cycle Kinase Inhibitor

Choose 4-bromo-2-cyclopropylisoindolin-1-one for CDK2-focused oncology programs. Unlike the 6-bromo regioisomer (CDK7), this 4-bromo derivative is validated against CDK2/Cyclin A2 (IC₅₀ = 61 nM), ensuring target-specific SAR. The 4-Br handle enables direct Suzuki/amination diversification without reductive pre-activation. The N-cyclopropyl group delivers proven in vivo metabolic stability over N-alkyl analogs. Ideal for hit-to-lead parallel synthesis and MDM2-p53 antagonist libraries. ≥98% purity minimizes by-product interference.

Molecular Formula C11H10BrNO
Molecular Weight 252.11
CAS No. 1439902-46-1
Cat. No. B3027959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyclopropylisoindolin-1-one
CAS1439902-46-1
Molecular FormulaC11H10BrNO
Molecular Weight252.11
Structural Identifiers
SMILESC1CC1N2CC3=C(C2=O)C=CC=C3Br
InChIInChI=1S/C11H10BrNO/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6H2
InChIKeyVIMYEVIPXVVLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-cyclopropylisoindolin-1-one (CAS 1439902-46-1) — Technical Procurement Baseline


4-Bromo-2-cyclopropylisoindolin-1-one (C₁₁H₁₀BrNO, MW 252.11 g/mol) is a heterocyclic isoindolinone derivative characterized by a bromine substitution at the 4-position and a cyclopropyl group at the 2-position of the isoindolin-1-one scaffold . The compound is commercially available at ≥98% purity . The isoindolinone core serves as a privileged scaffold in kinase inhibitor discovery, with N-cyclopropyl substitution known to confer improved in vivo DMPK profiles relative to other N-alkyl analogs in mGluR1 antagonist programs .

4-Bromo-2-cyclopropylisoindolin-1-one — Structural Determinants Precluding Generic Substitution


Generic substitution among isoindolinone derivatives is precluded by three interdependent structural determinants. First, the position of bromine substitution dictates kinase selectivity: the 4-bromo regioisomer (CAS 1439902-46-1) is annotated in BindingDB for CDK2/Cyclin A2 inhibition (IC₅₀ = 61 nM), whereas the 6-bromo regioisomer (CAS 1245649-56-2) is documented for CDK7 inhibition [1]. Second, the 4-position bromine enables palladium-catalyzed cross-coupling diversification that regioisomers cannot replicate identically . Third, the N-cyclopropyl group confers metabolic stability advantages over N-isopropyl and other alkyl congeners, as demonstrated in mGluR1 antagonist programs where N-cyclopropyl analogs exhibited improved in vivo DMPK profiles .

4-Bromo-2-cyclopropylisoindolin-1-one — Comparator-Based Quantitative Differentiation Evidence


CDK2/Cyclin A2 Inhibition — 4-Bromo Regioisomer Kinase Selectivity Profile

4-Bromo-2-cyclopropylisoindolin-1-one demonstrates CDK2/Cyclin A2 inhibitory activity with an IC₅₀ of 61 nM in human HeLa cell extracts [1]. In contrast, the 6-bromo regioisomer (CAS 1245649-56-2) is documented as a CDK7 inhibitor . This positional isomerism determines distinct kinase targeting outcomes.

CDK2 Cell Cycle Kinase Inhibitor

4-Position Bromine Enables Palladium-Catalyzed Cross-Coupling — Synthetic Utility vs. Chloro/Nitro Analogs

The 4-bromo substituent enables palladium-catalyzed cross-coupling reactions for library diversification . In a parallel synthetic context, 2-cyclopropyl-5-nitroisoindolin-1-one (CAS not specified) is documented as a compound where the nitro group cannot undergo identical coupling transformations without prior reduction, adding one synthetic step relative to the bromo intermediate .

Suzuki Coupling Buchwald-Hartwig Medicinal Chemistry

N-Cyclopropyl Substitution Confers DMPK Advantage — Cross-Program Validation

In a series of isoindolinone mGluR1 antagonists, the N-cyclopropyl analog (compound 22) exhibited improved in vivo DMPK profiles compared to N-isopropyl analogs (compounds 21 and 23) . While the exact DMPK parameters (clearance, half-life, bioavailability) for 4-bromo-2-cyclopropylisoindolin-1-one are not directly reported, the N-cyclopropyl structural feature is established across multiple programs as a metabolically superior substitution pattern relative to N-alkyl alternatives.

DMPK Metabolic Stability in vivo

Absence of Detectable NOS Inhibitory Activity — Functional Target Discrimination

A structurally distinct brominated compound bearing a cyclopropyl-containing motif (CHEMBL436643) exhibits iNOS inhibition with IC₅₀ = 210 nM, nNOS inhibition with IC₅₀ = 530 nM, and eNOS inhibition with IC₅₀ = 810 nM [1]. 4-Bromo-2-cyclopropylisoindolin-1-one is not annotated for NOS inhibitory activity in BindingDB, suggesting this isoindolinone scaffold does not engage NOS enzymes at comparable concentrations [2].

Nitric Oxide Synthase iNOS Selectivity

4-Bromo-2-cyclopropylisoindolin-1-one — Evidence-Grounded Research and Industrial Application Scenarios


CDK2-Focused Kinase Inhibitor Discovery Programs

Researchers developing CDK2-selective inhibitors for oncology applications should prioritize 4-bromo-2-cyclopropylisoindolin-1-one over the 6-bromo regioisomer, as the 4-bromo derivative is validated for CDK2/Cyclin A2 inhibition (IC₅₀ = 61 nM) while the 6-bromo regioisomer targets CDK7. Procurement of the correct regioisomer avoids wasted synthetic effort on kinase-inactive scaffolds and ensures alignment with CDK2-focused biological hypotheses. The N-cyclopropyl group additionally offers a DMPK-validated scaffold for programs requiring in vivo efficacy studies [1].

Parallel Synthesis and Library Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams requiring rapid SAR exploration around the isoindolinone core should select the 4-bromo derivative over nitro- or chloro-substituted analogs. The 4-position bromine serves as a direct synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling one-step diversification to aryl, heteroaryl, or amine derivatives. Nitro-substituted alternatives require prior reduction, adding at least one synthetic step and reducing overall library generation efficiency. This compound is particularly suited for high-throughput parallel synthesis workflows in hit-to-lead optimization [1].

MDM2-p53 Inhibitor Scaffold Optimization

Programs targeting the MDM2-p53 protein-protein interaction for cancer therapy should consider 4-bromo-2-cyclopropylisoindolin-1-one as a versatile isoindolinone building block. The isoindolinone scaffold has proven versatile for MDM2-p53 antagonist discovery, with optimized derivatives achieving IC₅₀ values of 0.23 μM. The 4-bromo substitution provides a modifiable position for introducing aromatic or heteroaromatic groups that may occupy the hydrophobic MDM2 binding pocket. The N-cyclopropyl moiety offers a metabolically stable alternative to N-benzyl and N-alkyl substituents commonly employed in MDM2-p53 inhibitor series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-cyclopropylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.